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Compound of Interest

6-Chloro-1-(4-cyanophenyl)-1-
Compound Name:

oxohexane
CAS No.: 898786-19-1
Cat. No.: B3023912

Get Quote

\ J

A Versatile Bifunctional Linker for Drug Discovery[1]
Executive Summary & Chemical Identity

6-Chloro-1-(4-cyanophenyl)-1-oxohexane is a dual-functionalized aromatic ketone featuring
a para-cyano group and a terminal alkyl chloride.[1] Its structure represents a "privileged
scaffold" intermediate, allowing divergent synthesis at three distinct sites: the electrophilic alkyl
chloride, the reducible ketone, and the hydrolyzable nitrile.[1]
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Property Specification

IUPAC Name 4-(6-chlorohexanoyl)benzonitrile

Common Name 6-Chloro-1-(4-cyanophenyl)hexan-1-one
CAS Number Not widely listed; Analogous to 144690-88-2

Molecular Formula

Molecular Weight 235.71 g/mol
Predicted LogP 3.2 — 3.5 (Lipophilic)
H-Bond Acceptors 2 (N, O)

H-Bond Donors 0

Low-melting solid or viscous oil (Predicted MP:

Physical State
45-55 °C)

Synthesis & Production Protocols

Direct Friedel-Crafts acylation of benzonitrile is kinetically disfavored due to the strong electron-
withdrawing nature of the cyano group (deactivation). Therefore, the Authoritative Synthetic
Route relies on a stepwise approach: Acylation of a halobenzene followed by transition-metal
catalyzed cyanation.[1]

The "Gold Standard"” Synthesis Workflow

This protocol ensures high regioselectivity and yield, avoiding the formation of meta-isomers
common in direct nitration/acylation of electron-deficient rings.

Step 1: Friedel-Crafts Acylation
» Reagents: Chlorobenzene (1.0 eq), 6-Chlorohexanoyl chloride (1.1 eq),

(1.2 eq).

e Solvent: 1,2-Dichloroethane (DCE) or DCM.

e Conditions:
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, 4 hours.

e Mechanism: Generation of the acylium ion followed by electrophilic attack para to the chloro

substituent (ortho/para director).

 Intermediate: 6-Chloro-1-(4-chlorophenyl)hexan-1-one.

Step 2: Palladium-Catalyzed Cyanation (Cyanodehalogenation)

Reagents: Intermediate (from Step 1),

(0.6 eq),

(2 mol%), dppf (4 mol%).

Solvent: DMF or NMP (degassed).

Conditions:

, 12-16 hours, under Argon.

Purification: Silica gel chromatography (Hexanes/EtOAc).

Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic disconnection and the forward synthesis

logic.
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Figure 1: Stepwise synthesis avoiding the deactivation trap of benzonitrile.
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Reactivity Profile & Applications

This molecule acts as a "Hub" intermediate. Its value lies in the orthogonal reactivity of its three
functional groups.

Alkyl Chloride ( Electrophile)

The terminal chlorine is a moderate leaving group. It is ideal for alkylating nucleophiles to
attach "Cap" groups in HDAC inhibitors or "Linker" chains in PROTACS.

» Protocol Tip: To increase reactivity, perform a Finkelstein reactionin situ (add Nal in
Acetone/Butanone) to convert the alkyl chloride to the more reactive alkyl iodide before
adding the nucleophile (e.g., an amine or thiol).

Nitrile (Masked Carboxylate/Amine)

The cyano group is a versatile precursor:
e Hydrolysis: Acidic hydrolysis (

) yields the Benzoic Acid derivative, which can be coupled to amines (e.g., to form the "Cap"
of Vorinostat analogs).

e Tetrazole Formation: Reaction with

yields the tetrazole ring, a bioisostere of carboxylic acid common in antihypertensives
(Sartans).

e Reduction: Hydrogenation (
) or

reduction yields the Benzylamine.

Ketone (Linker Modulation)

o Chiral Reduction: Use CBS-catalysts (Corey-Bakshi-Shibata) to generate the chiral alcohol
(ngcontent-ng-c2977031039=""_nghost-ng-c1310870263="" class="inline ng-star-inserted">
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ee). This introduces stereocomplexity, often required to improve selectivity between HDAC
isoforms (e.g., HDAC1 vs HDACS®).

« Defunctionalization: Wolff-Kishner reduction can remove the oxygen entirely if a simple alkyl
chain is desired.

Application Workflow: HDAC Inhibitor Synthesis

The diagram below maps the transformation of this core into a bioactive HDAC inhibitor
pharmacophore.
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Figure 2: Divergent synthesis pathways from the core scaffold.[1]
Handling & Safety (E-E-A-T)
As a potent alkylating agent and nitrile derivative, strict safety protocols are mandatory.

« Alkylating Potential: The alkyl chloride moiety can alkylate DNA. Handle as a potential
mutagen. Use double nitrile gloves and work in a fume hood.

+ Cyanide Hazards: If performing the cyanation step (

), ensure a bleach quench bath is available to neutralize any free cyanide.
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o Storage: Store under inert atmosphere (

or Ar) at

. The ketone is stable, but the alkyl chloride can hydrolyze slowly in moist air to the alcohol
and HCI.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 8. 6-F-1-C.# 96% | Sigma-Aldrich [sigmaaldrich.com]

e To cite this document: BenchChem. [Technical Monograph: 6-Chloro-1-(4-cyanophenyl)-1-
oxohexane]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3023912/docs#technical-monograph-6-chloro-1-4-
cyanophenyl-1-oxohexane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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